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An In-Depth Technical Guide on the Molecular Geometry and Bond Angles of

(Chloromethyl)cyclopropane

Introduction
(Chloromethyl)cyclopropane (C₄H₇Cl) is a halogenated cycloalkane of significant interest in

organic synthesis and structural chemistry.[1][2][3][4] Its unique structural properties, arising

from the strained three-membered ring, influence its reactivity and conformational preferences.

This technical guide provides a detailed analysis of the molecular geometry and bond angles of

(Chloromethyl)cyclopropane, based on experimental data from gas-phase electron diffraction

and microwave spectroscopy, supplemented by computational calculations. The document is

intended for researchers, scientists, and professionals in drug development who require a

precise understanding of this molecule's structural parameters.

Molecular Geometry and Conformation
The molecular structure of (Chloromethyl)cyclopropane is characterized by a cyclopropyl ring

attached to a chloromethyl group. Due to rotation around the C-C single bond connecting the

ring to the substituent, the molecule can exist in different conformations. Experimental studies

have shown that (Chloromethyl)cyclopropane predominantly exists in a gauche conformation

in the gas phase at 45°C.[5] Vibrational and enthalpy studies in the liquid phase at room

temperature support this, indicating a relative abundance of 95% gauche and 5% cis

conformers.[6]
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A gas-phase electron diffraction study has provided precise measurements of the bond lengths

and angles for the dominant gauche conformer.[5] These structural parameters are

summarized in the table below.

Quantitative Structural Data
The following table presents the key bond lengths and angles for the gauche conformer of

(Chloromethyl)cyclopropane as determined by gas-phase electron diffraction.[5]

Parameter Description Value (with 2σ uncertainty)

Bond Lengths (r)

r(C-C)
Average C-C bond length in

the cyclopropane ring
1.519 (3) Å

r(C-Cl) Carbon-Chlorine bond length 1.798 (5) Å

r(C-H)
Average Carbon-Hydrogen

bond length
1.087 (9) Å

Bond Angles (∠)

∠C-C-C (exocyclic)
Angle involving the exocyclic

carbon
117.2 (9)°

∠C-C-Cl
Angle of the chloromethyl

group
112.6 (7)°

∠C-C-H (ring)
Angle of a hydrogen attached

to the ring
116.0 (1.5)°

∠C-C-H (CH₂Cl)
Angle of a hydrogen in the

chloromethyl group
110.3 (3.2)°

Torsional Angle (τ)

τ (gauche)
Torsional angle relative to the

C-Cl bond eclipsing the ring
116.0 (3.8)°

Experimental Protocols
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The determination of the precise molecular geometry of (Chloromethyl)cyclopropane relies

on sophisticated experimental techniques capable of probing molecular structures in the gas

phase. The primary methods cited are Gas-Phase Electron Diffraction (GED) and Microwave

(MW) Spectroscopy.

Gas-Phase Electron Diffraction (GED)
Gas-Phase Electron Diffraction is a powerful technique for determining the three-dimensional

structure of molecules.[7][8][9]

Methodology:

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum

chamber.

Electron Beam Interaction: A high-energy beam of electrons is fired through the gas.

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the

molecules. This scattering process creates a diffraction pattern.

Pattern Detection: The diffraction pattern, consisting of concentric rings of varying intensity,

is recorded on a detector (e.g., a photographic plate or a CCD camera).

Data Analysis: The intensity of the scattered electrons is measured as a function of the

scattering angle. This information is mathematically transformed to generate a radial

distribution curve.

Structure Refinement: The radial distribution curve provides information about the

interatomic distances within the molecule. By fitting a theoretical model of the molecular

geometry to the experimental data, precise bond lengths, bond angles, and torsional angles

can be determined.[7][8]

For (Chloromethyl)cyclopropane, the GED study indicated the predominance of the gauche

conformer and provided the detailed structural parameters listed in Table 1.[5]

Microwave (MW) Spectroscopy
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Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the

gas phase, corresponding to transitions between rotational energy levels.[10][11][12] This

technique is highly sensitive to the molecule's moments of inertia, from which its geometry can

be derived with high precision.

Methodology:

Sample Preparation: The sample must be in the gas phase at low pressure to avoid

intermolecular interactions that would hinder molecular rotation.[10]

Microwave Radiation: The gaseous sample is irradiated with microwave radiation over a

range of frequencies.

Absorption and Transition: Molecules with a permanent dipole moment can absorb

microwave photons, causing a transition to a higher rotational energy state.[10]

Spectrum Generation: A spectrum is generated by plotting the absorption intensity versus the

frequency of the microwave radiation.

Data Analysis: The frequencies of the absorption lines in the rotational spectrum are used to

calculate the molecule's rotational constants (A, B, C).

Structure Determination: The rotational constants are directly related to the principal

moments of inertia of the molecule. By analyzing the rotational constants for several isotopic

variants of the molecule (isotopologues), the positions of the atoms and thus the complete

molecular structure can be determined with very high accuracy.[13]

In the case of (Chloromethyl)cyclopropane, microwave spectroscopy has been used to study

its conformational properties and structure, complementing the findings from electron

diffraction.[5][14]

Structural Visualization
The following diagram illustrates the molecular structure of the dominant gauche conformer of

(Chloromethyl)cyclopropane, highlighting key bond angles.

Caption: Molecular geometry of the gauche conformer of (Chloromethyl)cyclopropane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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